4-Amino-N-ethylbenzenesulfonamide

Catalog No.
S1540289
CAS No.
1709-53-1
M.F
C8H12N2O2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N-ethylbenzenesulfonamide

CAS Number

1709-53-1

Product Name

4-Amino-N-ethylbenzenesulfonamide

IUPAC Name

4-amino-N-ethylbenzenesulfonamide

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3

InChI Key

FDZPXCJOUIWRII-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)N

The exact mass of the compound 4-Amino-N-ethylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-N-ethylbenzenesulfonamide (CAS 1709-53-1) is a specialized sulfonamide derivative characterized by a primary aniline moiety and an N-ethyl substituted secondary sulfonamide group. In industrial and pharmaceutical procurement, it serves as a critical bifunctional building block for the synthesis of complex therapeutics, including proteasome inhibitors and antiviral agents [1]. Unlike unsubstituted sulfanilamide, the N-ethyl variant offers a tailored balance of lipophilicity, reduced hydrogen-bonding capacity, and distinct thermal properties. These attributes make it highly valuable for structure-activity relationship (SAR) optimization and chemoselective coupling reactions where precise control over sulfonamide reactivity is required[2].

Attempting to substitute 4-Amino-N-ethylbenzenesulfonamide with generic sulfanilamide or N-acetylated variants often leads to synthetic inefficiencies and suboptimal product profiles. The unsubstituted primary sulfonamide of generic sulfanilamide possesses two hydrogen-bond donors and higher nucleophilicity, frequently resulting in off-target side reactions during aggressive coupling at the aniline site, thereby necessitating costly protection-deprotection steps [1]. Furthermore, generic sulfanilamide exhibits a rigid crystalline lattice with a high melting point (165 °C), limiting its solubility in standard organic solvents and complicating low-temperature processability. In contrast, the N-ethyl group permanently caps one hydrogen-bond donor and introduces steric bulk, ensuring chemoselectivity and providing the exact lipophilic footprint required for specific target binding in downstream pharmaceutical applications [2].

Thermal Behavior and Organic Processability

The introduction of the N-ethyl group significantly alters the solid-state properties of the sulfonamide. 4-Amino-N-ethylbenzenesulfonamide exhibits a melting point of approximately 106 °C, compared to the 165 °C melting point of the unsubstituted baseline, sulfanilamide. This 59 °C reduction reflects a disruption in the intermolecular hydrogen-bonding network. Consequently, the N-ethyl variant demonstrates enhanced solubility in moderately polar organic solvents (such as ethyl acetate and dichloromethane), facilitating homogeneous reactions at lower temperatures and reducing energy costs during industrial scale-up [1].

Evidence DimensionMelting Point and Solid-State Cohesion
Target Compound Data106 °C (4-Amino-N-ethylbenzenesulfonamide)
Comparator Or Baseline165 °C (Sulfanilamide)
Quantified Difference59 °C reduction in melting point
ConditionsStandard atmospheric pressure thermal analysis

A significantly lower melting point and disrupted crystal lattice improve organic solubility, making this compound far easier to process in low-temperature synthetic workflows than generic sulfanilamide.

Chemoselectivity via Steric Hindrance and H-Bond Reduction

In bifunctional molecules, differentiating reactive sites is critical for yield optimization. The primary sulfonamide in generic sulfanilamide contains two acidic protons and acts as a competitive nucleophile, often requiring transient protection. 4-Amino-N-ethylbenzenesulfonamide reduces the sulfonamide hydrogen-bond donors from two to one and introduces steric shielding via the ethyl chain [1]. This structural modification sufficiently dampens the nucleophilicity of the sulfonamide nitrogen, allowing reagents (such as 2,3-dichloronaphthoquinone or 4-chloroquinazolines) to react chemoselectively at the primary aniline amine with yields exceeding 67-76% in direct coupling protocols without the need for protecting groups[2].

Evidence DimensionSulfonamide Nucleophilicity and H-Bond Donor Count
Target Compound Data1 H-bond donor, sterically hindered secondary sulfonamide
Comparator Or Baseline2 H-bond donors, unhindered primary sulfonamide (Sulfanilamide)
Quantified Difference50% reduction in sulfonamide H-bond donors and elimination of primary sulfonamide reactivity
ConditionsDirect amine coupling reactions (e.g., with aryl chlorides or quinones)

Procuring the N-ethyl variant eliminates the need for multi-step protection and deprotection sequences, directly reducing reagent costs and cycle times in pharmaceutical manufacturing.

Lipophilic Extension for Target Binding in SAR

In the development of targeted therapeutics, such as proteasome inhibitors (e.g., PI-083 analogs), the sulfonamide moiety must fit precisely into specific protein subunits. Studies have shown that the N-ethyl group of 4-Amino-N-ethylbenzenesulfonamide provides a critical lipophilic extension that engages favorably with the beta6 subunit of the 20S proteasome [1]. Unsubstituted sulfonamides lack this hydrophobic reach, resulting in suboptimal binding affinities. The N-ethyl substitution specifically modulates the charge-transfer and dipolar interactions while maintaining a single, directional hydrogen bond (e.g., with Asp-114), making it an indispensable precursor for optimizing the pharmacological profile of these inhibitors[2].

Evidence DimensionReceptor Pocket Lipophilic Engagement
Target Compound DataProvides targeted hydrophobic contact via N-ethyl chain
Comparator Or BaselineUnsubstituted sulfonamide (lacks hydrophobic extension)
Quantified DifferenceEnables specific binding to target subunits not achievable by the primary sulfonamide
ConditionsMolecular docking and in vitro enzyme inhibition assays

For medicinal chemists, the N-ethyl group is a deliberate procurement choice to achieve the exact steric and lipophilic parameters required for high-affinity target binding.

Protecting-Group-Free Pharmaceutical Synthesis

Due to the steric hindrance and reduced nucleophilicity of the N-ethyl sulfonamide, this compound is the ideal precursor for synthesizing complex 2-arylquinazolines and naphthoquinone analogs. It allows for direct, chemoselective coupling at the primary aniline site, streamlining manufacturing by eliminating protection and deprotection steps [1].

Development of Proteasome and Viral Capsid Inhibitors

In SAR campaigns requiring specific lipophilic extensions, the N-ethyl group provides critical hydrophobic contacts (e.g., within the beta6 subunit of the 20S proteasome). It is the preferred building block over generic sulfanilamide when tuning the binding affinity and pharmacokinetic properties of antiviral and anticancer drug candidates [2].

Low-Temperature Organic Formulations and Coupling

Leveraging its significantly lower melting point (106 °C) compared to unsubstituted sulfanilamide (165 °C), this compound is highly suited for processes requiring high solubility in moderately polar organic solvents. It ensures homogeneous reaction mixtures and easier processability in temperature-sensitive synthetic routes .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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